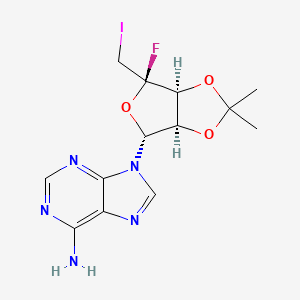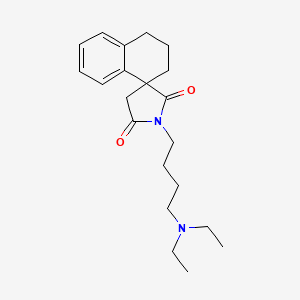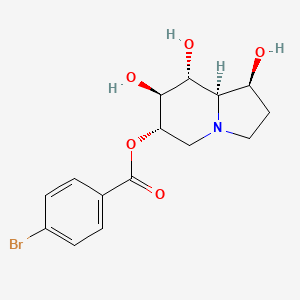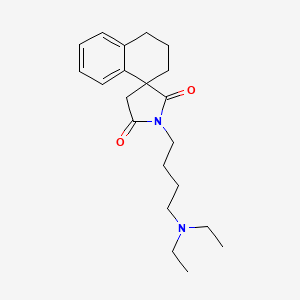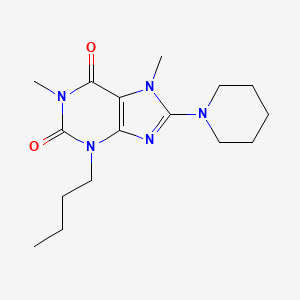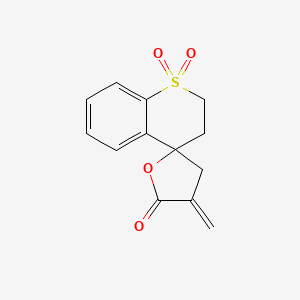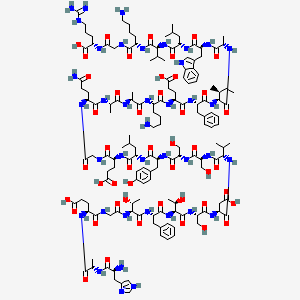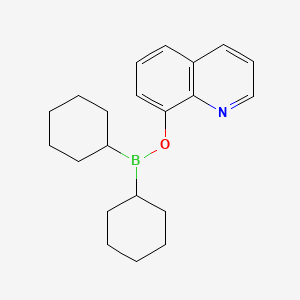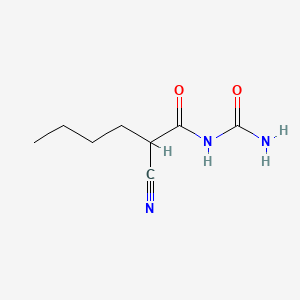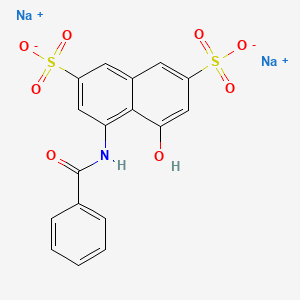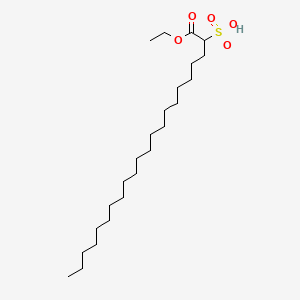
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the oxireno and benzene rings through cyclization reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties and biological activities.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for more complex molecules. Its unique structure might impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism of action of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to changes in biological pathways and cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other acridine derivatives, oxireno compounds, and polycyclic aromatic hydrocarbons. These compounds share structural features with (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of fused rings and functional groups, which may confer unique reactivity and biological activity
Propiedades
Número CAS |
85617-43-2 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-12-10(16-17(21-16)15(14)20)6-5-9-7-8-3-1-2-4-11(8)18-13(9)12/h1-7,14-17,19-20H |
Clave InChI |
TYTMMMHDXYYATJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C5C4O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


